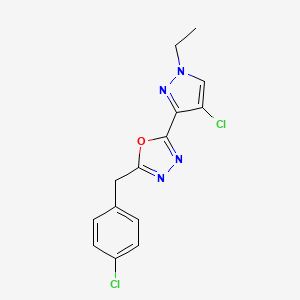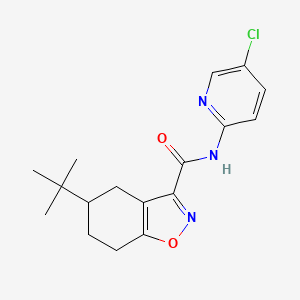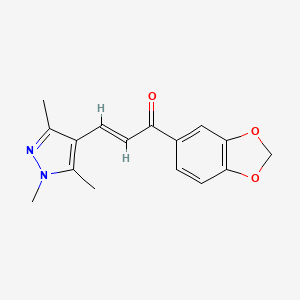![molecular formula C22H18F2N4O B14927635 N-(2-fluoro-5-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927635.png)
N-(2-fluoro-5-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(2-FLUORO-5-METHYLPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes fluorinated phenyl groups and a pyrazolopyridine core. The presence of fluorine atoms in the structure can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-FLUORO-5-METHYLPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of fluorinated phenyl groups: This step may involve nucleophilic aromatic substitution reactions or other suitable methods to introduce the fluorine atoms.
Functionalization of the carboxamide group: This can be done through amidation reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N~4~-(2-FLUORO-5-METHYLPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The specific conditions will depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored for therapeutic applications.
Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N4-(2-FLUORO-5-METHYLPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE will depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N4-(2-FLUORO-5-METHYLPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE may include other fluorinated pyrazolopyridine derivatives or compounds with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorinated phenyl groups and the pyrazolopyridine core. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C22H18F2N4O |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
N-(2-fluoro-5-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18F2N4O/c1-12-4-9-18(24)19(10-12)26-22(29)17-11-13(2)25-21-20(17)14(3)27-28(21)16-7-5-15(23)6-8-16/h4-11H,1-3H3,(H,26,29) |
InChI-Schlüssel |
JJDZGZMKVLGGKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B14927552.png)
![N-(2-fluoro-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927555.png)
![3,6-dicyclopropyl-N-(4-methoxy-2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927557.png)
![N-(4-ethoxyphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B14927564.png)


![2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B14927592.png)
![Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14927612.png)
![(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B14927613.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14927614.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B14927625.png)

![5-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B14927628.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927639.png)
